Mitochondrial Accumulation Fold Increase: Mitoquinone Mesylate Versus Untargeted CoQ10
Mitoquinone mesylate achieves mitochondrial accumulation 100- to 1000-fold greater than untargeted CoQ10 due to its TPP cation-driven electrophoretic uptake mechanism [1]. This differential accumulation is quantifiable and represents the primary mechanistic basis for selecting Mitoquinone mesylate over untargeted CoQ10 for mitochondrial oxidative stress studies.
| Evidence Dimension | Mitochondrial accumulation (fold increase over cytosolic concentration) |
|---|---|
| Target Compound Data | 100- to 1000-fold accumulation in mitochondria |
| Comparator Or Baseline | Untargeted CoQ10 (ubiquinone/ubiquinol): baseline cytosolic distribution; no specific mitochondrial enrichment |
| Quantified Difference | 100-1000× higher mitochondrial concentration |
| Conditions | In vitro cellular models; accumulation driven by mitochondrial membrane potential (−150 to −180 mV) |
Why This Matters
This differential mitochondrial targeting enables experimental designs requiring site-specific antioxidant intervention at the primary cellular source of ROS production.
- [1] Smith RA, Porteous CM, Gane AM, Murphy MP. Delivery of bioactive molecules to mitochondria in vivo. Proc Natl Acad Sci USA. 2003;100(9):5407-5412. doi:10.1073/pnas.0931245100 View Source
